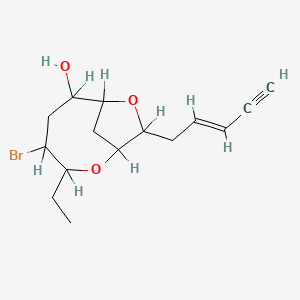
D-mannonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-mannonate is the D-enantiomer of mannonate. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-mannonic acid.
科学的研究の応用
Enzymatic Function and Substrate Specificity
D-Mannonate is studied for its role in enzymatic functions and substrate specificity. The d-mannonate dehydratase (ManD) subgroup of the enolase superfamily (ENS) is not isofunctional and includes d-gluconate dehydratases (GlcDs). These enzymes differ in catalytic efficiency and substrate specificity, impacting the functional assignment based on sequence homology (Wichelecki et al., 2014).
Physiological Roles
The physiological roles of d-mannonate in microorganisms are investigated, such as its involvement in the hexuronate pathway in Escherichia coli, where it acts as a substrate for specific enzymes (Robert-Baudouy & Stoeber, 1973). Moreover, d-mannonate oxidoreductase has been studied for its activity and specificity (Portalier, 1972).
Archaeal and Bacterial Pathways
The role of d-mannonate in archaeal and bacterial pathways is a topic of interest. For instance, the characterization of mannonate dehydratase from Thermoplasma acidophilum highlights its specificity towards D-mannonate, suggesting a potential role in the oxidative metabolism of mannose in archaea (Kopp et al., 2019). Furthermore, studies on Aeromonas C11-2B show how it utilizes mannuronic acid, including d-mannonate, for energy, shedding light on bacterial catabolism pathways (Farmer & Eagon, 1969).
In Vivo Function and Catabolism
The in vivo function of d-mannonate in organisms like Caulobacter crescentus NA1000 has been identified, emphasizing its essential role in d-glucuronate metabolism (Wichelecki et al., 2014). Additionally, the physiological roles of low-efficiency d-mannonate and d-gluconate dehydratases have been investigated to understand their part in the catabolism of l-gulonate and l-idonate (Wichelecki et al., 2014).
Catalytic Mechanisms and Structural Analysis
Understanding the catalytic mechanisms of enzymes that interact with d-mannonate is crucial. Studies have focused on mechanisms like the 'hit-and-run' mechanism in d-glucuronate reduction catalyzed by d-mannonate:NAD oxidoreductase in E. coli (Mandrand-Berthelot & Lagarde, 1977). Additionally, structural insights into enzymes like mannonate dehydratase reveal how insert sequences can affect enzymatic activity, offering new perspectives on the glucuronate metabolic rate (Qiu et al., 2012).
Evolution and Synthesis Applications
The evolution of enzymatic activities, especially in the enolase superfamily concerning d-mannonate dehydratase, has been a subject of study, providing insights into the diversity of enzymatic functions (Rakus et al., 2007). Furthermore, the potential of d-mannonate in synthetic applications, like in the organocatalytic synthesis of drugs such as (R)-Sitagliptin, is being explored (Bae et al., 2016).
Photosynthetic Biosynthesis and Health Benefits
D-Mannonate's role in photosynthetic biosynthesis from CO2 in cyanobacteria and its health benefits have been subjects of recent studies. Its potential in the production of valuable sugars and sugar derivatives from CO2 is being investigated (Jacobsen & Frigaard, 2014). Additionally, its properties and applications, particularly in the food and pharmaceutical industries, are being researched (Hu et al., 2016).
特性
製品名 |
D-mannonate |
|---|---|
分子式 |
C6H11O7- |
分子量 |
195.15 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1 |
InChIキー |
RGHNJXZEOKUKBD-MBMOQRBOSA-M |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
同義語 |
mannonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



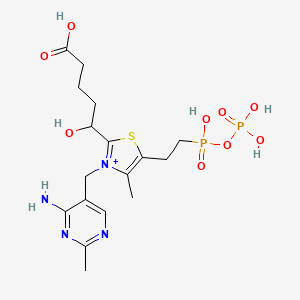
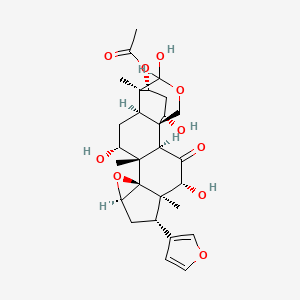
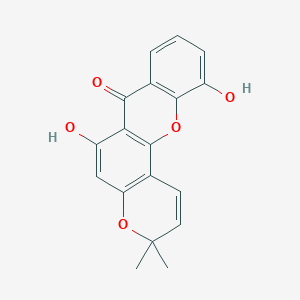
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B1235316.png)
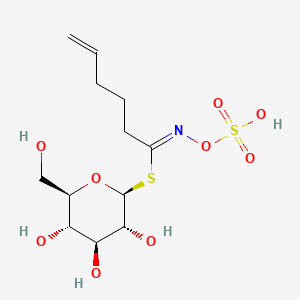

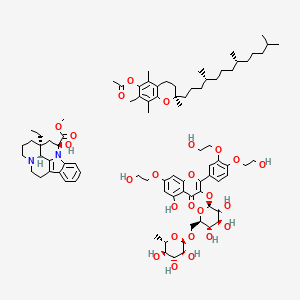
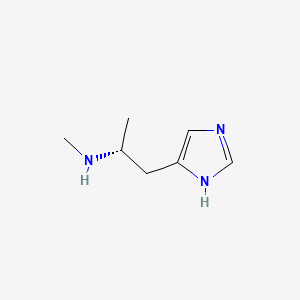
![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)
![(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1235329.png)
![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)
